molecular formula C14H13NOS B1282969 3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 40312-29-6

3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No. B1282969
CAS RN: 40312-29-6
M. Wt: 243.33 g/mol
InChI Key: ZIOVYNKDBMOAMM-UHFFFAOYSA-N
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Description

The compound "3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine" is a derivative of the benzo[b]thiophene family, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves Friedel-Crafts aroylation, as seen in the preparation of a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives . These compounds were synthesized with the aim of creating nonsteroidal antiestrogens with greater antagonism and less intrinsic estrogenicity than existing compounds. The synthesis involved aroylation of O-protected 2-arylbenzo[b]thiophene nuclei followed by deprotection. Although the specific synthesis of "3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine" is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is crucial for their biological activity. For instance, the presence of basic side chains containing cyclic moieties in the structure was found to reduce intrinsic estrogenicity and enhance the antagonism of estradiol . The molecular structure of "3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine" likely plays a significant role in its chemical reactivity and potential biological interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. For instance, the introduction of substituents can affect solubility, as seen with the synthesis of 3,7-diiodo-2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b']difurans . The presence of specific functional groups can also impact the compound's reactivity and interaction with biological targets, as demonstrated by the structure-activity relationship studies of antiestrogens . The vibrational and quantum chemical investigation of related compounds, such as 1-benzoyl-4-phenyl-3-thiosemicarbazide, provides insights into the molecular properties and confirms structural changes upon cyclization .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine has been studied for its role in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of 3-substituted-4-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidines, which have potential as analgesic, anti-inflammatory, and anti-arthritic agents (Vega et al., 1990).
  • It's also key in the synthesis of organic ligands, showing versatility in chemical reactions with aminoheteroaryls, lamotrigine, and other compounds (Kabirifard et al., 2020).

Medicinal Chemistry and Pharmacology

  • The compound has been a focus in the field of medicinal chemistry. For example, derivatives of this compound have been evaluated as allosteric modulators of the A1 adenosine receptor, revealing its potential in modulating receptor activities (Tranberg et al., 2002).
  • It's also been used in the synthesis of heterocyclic compounds with anticonvulsant, behavioral, and CNS antidepressant activities, highlighting its potential in developing new therapeutic agents (El-Sharkawy, 2012).

Material Science and Organic Chemistry

  • In material science, it's been utilized in the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones, demonstrating its applicability in developing new materials (Baldwin et al., 2008).
  • The compound also finds use in photochemical reactions, where it's involved in the synthesis of various photoreactive compounds, indicative of its utility in advanced organic synthesis (Nishio et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c15-14-12(10-7-4-8-11(10)17-14)13(16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOVYNKDBMOAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557854
Record name (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine

CAS RN

40312-29-6
Record name (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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